Fmoc-O-benzyl-N-methyl-L-threonine
Description
Fmoc-O-benzyl-N-methyl-L-threonine (CAS: 198561-81-8) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three key modifications:
- Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .
- Benzyl (Bzl) group: Protects the hydroxyl side chain of threonine, offering stability under acidic and basic conditions .
- N-methylation: Introduces a methyl group on the α-nitrogen, altering peptide backbone conformation and enhancing metabolic stability in therapeutic peptides .
With a molecular formula of C₂₇H₂₇NO₅ and molecular weight of 445.51 g/mol, it is characterized by a density of ~1.24 g/cm³ and melting point of 116–122°C . Its storage requires refrigeration (2–8°C) due to sensitivity to decomposition .
Properties
Molecular Formula |
C27H27NO5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m0/s1 |
InChI Key |
OJELSPMZRJEODW-BVZFJXPGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-benzyl-N-methyl-L-threonine typically involves several steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by benzylation, usually using benzyl bromide in the presence of a base such as sodium hydride.
Methylation of the Amino Group: The amino group is methylated using methyl iodide and a base like potassium carbonate.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the methylated and benzylated threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-benzyl-N-methyl-L-threonine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed by hydrogenolysis.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; hydrogen and palladium on carbon (Pd/C) for benzyl removal.
Major Products
Deprotection: Removal of the Fmoc group yields N-methyl-O-benzyl-L-threonine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Fmoc-O-benzyl-N-methyl-L-threonine is widely used in scientific research, particularly in the fields of chemistry and biology:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of modified threonine residues.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Mechanism of Action
The primary function of Fmoc-O-benzyl-N-methyl-L-threonine is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus during synthesis and is removed under basic conditions to allow for subsequent coupling reactions. The benzyl group protects the hydroxyl side chain and is removed by hydrogenolysis .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- Protecting Group Chemistry :
- The benzyl group in this compound provides orthogonal stability compared to the tert-butyl (tBu) group in Fmoc-Thr(tBu)-OH, which requires strong acids (e.g., TFA) for removal .
- Glycosylated derivatives (e.g., Fmoc-Thr(β-D-GlcNAc(Ac)₃)-OH) enable glycopeptide synthesis but necessitate enzymatic or chemical deglycosylation .
- N-methylation : Unique to this compound, this modification reduces hydrogen bonding in peptides, improving membrane permeability and proteolytic resistance .
Stability and Handling
- Thermal Stability : this compound decomposes above 122°C, requiring cold storage . In contrast, Fmoc-Thr(tBu)-OH is more thermally stable but hygroscopic .
- Chemical Stability: The benzyl group resists piperidine but is cleaved by hydrogenolysis (H₂/Pd-C), whereas tBu groups are labile to TFA .
- Safety : this compound is classified as an irritant (WGK 3), necessitating gloves and ventilation. Glycosylated derivatives may release acetic acid upon decomposition, requiring additional precautions .
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